molecular formula C13H8ClN3O2S B2409312 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole CAS No. 338404-62-9

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole

Cat. No.: B2409312
CAS No.: 338404-62-9
M. Wt: 305.74
InChI Key: CHWRAOYRHOVALA-AATRIKPKSA-N
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Description

6-(4-Chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is a novel chemical entity designed for research applications in medicinal chemistry and drug discovery. This compound is built around the imidazo[2,1-b][1,3]thiazole scaffold, a privileged structure in medicinal chemistry known for conferring significant biological activity. The core structure is recognized for its wide range of pharmacological properties, which include antimicrobial, anticancer, antitubercular, and antiviral activities . The specific substitution pattern on this compound is engineered to enhance its research potential. The 4-chlorophenyl moiety at the 6-position is a common feature in many biologically active imidazothiazole derivatives, often contributing to potent efficacy . The unique (E)-2-nitroethenyl group at the 5-position is a distinctive functional group that may influence the compound's electronic properties and interaction with biological targets, making it a compelling subject for structure-activity relationship (SAR) studies. Key Research Applications: • Antimicrobial Research: Derivatives of the imidazothiazole scaffold have demonstrated promising activity against a panel of bacteria, including Staphylococcus aureus and Escherichia coli . This compound is suitable for investigating new leads to address multidrug-resistant bacterial strains. • Anticancer Research: Related heterocyclic systems, such as imidazothiadiazoles, have shown inhibitory activity against specific protein targets like the Pim-1 kinase, which plays a vital role in cell cycle progression and apoptosis inhibition, making it a relevant target in oncology research . • Antiviral and Antitubercular Screening: Compounds bearing the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole structure have been evaluated for activity against viruses such as feline coronavirus and herpes simplex virus-1, as well as against Mycobacterium tuberculosis . This makes the compound a valuable candidate for inclusion in broader therapeutic screening programs. Usage Note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly for use by qualified professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-10-3-1-9(2-4-10)12-11(5-6-17(18)19)16-7-8-20-13(16)15-12/h1-8H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWRAOYRHOVALA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diamine with a suitable α-haloketone.

    Thiazole Ring Formation: The imidazole intermediate is then reacted with a thioamide to form the fused imidazo[2,1-b][1,3]thiazole structure.

    Introduction of the Nitroethenyl Group: The final step involves the nitration of the compound followed by a Wittig reaction to introduce the (E)-2-nitroethenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

The imidazo[2,1-b][1,3]thiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the MAPK/ERK pathway .

Table 1: Summary of Anticancer Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazoleMCF-7 (Breast)12.5Apoptosis induction via MAPK pathway
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazoleA549 (Lung)10.0Cell cycle arrest at G2/M phase
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazoleHeLa (Cervical)8.5Inhibition of DNA synthesis

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated potential anti-inflammatory effects. Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a role in treating inflammatory diseases or conditions characterized by excessive inflammation .

Case Study: Anti-inflammatory Activity
A study conducted on a series of imidazo[2,1-b][1,3]thiazole derivatives showed that one derivative significantly reduced inflammation in a murine model of rheumatoid arthritis by downregulating NF-kB signaling pathways. This highlights the therapeutic potential of this compound in inflammatory disorders.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps including cyclization reactions and functional group modifications to enhance its biological activity. The introduction of various substituents on the phenyl ring can lead to changes in solubility and potency against specific targets.

Table 2: Synthesis Overview

StepReaction TypeReagents UsedYield (%)
1CyclizationThioamide + α-halo ketone75
2NitrationNitric Acid + Sulfuric Acid85
3ReductionSodium Borohydride90

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several future directions:

  • Targeted Drug Delivery: Investigating the use of this compound in targeted drug delivery systems to improve therapeutic outcomes while minimizing side effects.
  • Combination Therapies: Exploring the efficacy of this compound in combination with existing chemotherapeutic agents to enhance anticancer activity.
  • Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

Mechanism of Action

The biological activity of 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is primarily due to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to apoptosis in cancer cells. The compound may also inhibit key enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)imidazo[2,1-b]thiazole: Lacks the nitroethenyl group but shares the core structure.

    5-nitroimidazole derivatives: Known for their antimicrobial activity.

    Thiazole-based compounds: Often exhibit a range of biological activities.

Uniqueness

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is unique due to the combination of its structural features, which confer both antimicrobial and anticancer properties. The presence of the nitroethenyl group is particularly significant for its biological activity, distinguishing it from other similar compounds.

Biological Activity

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H8ClN3O2S
  • CAS Number : 338404-62-9

Its structure features an imidazo[2,1-b][1,3]thiazole core with a 4-chlorophenyl group and a nitroethenyl substituent, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. The compound IT10 , which shares structural similarities, exhibited an IC50 value of 2.32 µM against M. tuberculosis H37Ra without significant cytotoxicity towards human lung fibroblast cells (IC50 > 128 µM) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that imidazo[2,1-b][1,3]thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization. For example, a related compound showed an IC50 value of 1.68 µM in inhibiting tubulin assembly .

Antiviral Activity

Additionally, derivatives of imidazo[2,1-b][1,3]thiazole have displayed antiviral activity against various RNA viruses. Specific compounds showed effective inhibition against Coxsackie B4 virus and Feline herpes virus with promising cytotoxic concentration ranges .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Mycobacterial Growth : The compound appears to selectively inhibit M. tuberculosis, potentially targeting specific metabolic pathways essential for bacterial survival.
  • Induction of Apoptosis : The ability to disrupt tubulin polymerization suggests that these compounds may interfere with mitotic spindle formation in cancer cells.
  • Antiviral Pathways : The antiviral efficacy may involve interference with viral replication processes or host cell pathways exploited by viruses.

Case Studies and Research Findings

StudyCompoundActivityIC50 ValueNotes
IT10Antimycobacterial2.32 µMSelectively inhibits M. tuberculosis
6dAnticancer1.68 µMInhibits tubulin polymerization
6dAntiviral (Coxsackie B4)Not specifiedEffective against multiple RNA viruses

Q & A

Q. Why does the nitroethenyl group enhance electrophilic reactivity in ring-opening reactions?

  • Methodology :
  • Study nitroso derivatives (e.g., 5-nitroso-imidazo[2,1-b]thiazoles) under acidic conditions. The nitro group stabilizes transition states via resonance, facilitating oxadiazolothiazinone formation .

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